molecular formula C10H12BrNO2 B13569955 Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate

Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate

Cat. No.: B13569955
M. Wt: 258.11 g/mol
InChI Key: BTICGOPGWLBSFK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate typically involves the esterification of 2-amino-2-(4-bromo-3-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: The major product is methyl 2-nitro-2-(4-bromo-3-methylphenyl)acetate.

    Reduction: The major product is methyl 2-amino-2-(3-methylphenyl)acetate.

    Substitution: The major products depend on the substituent introduced, such as methyl 2-amino-2-(4-hydroxy-3-methylphenyl)acetate.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
  • Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
  • Methyl 2-amino-2-(4-iodo-3-methylphenyl)acetate

Uniqueness

Methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to different reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-3-methylphenyl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3

InChI Key

BTICGOPGWLBSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)N)Br

Origin of Product

United States

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